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(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone

CNS drug design Lipinski's Rule of Five Blood-brain barrier permeability

Researchers pursuing PDE10A inhibitors risk ordering the wrong piperidinyl regioisomer, leading to poor target affinity. CAS 2092549-17-0 is the 3-piperidinyl regioisomer from Amgen's patent (US 8,691,986 B2), with a fluoromethyl group that improves metabolic stability. • 3-Piperidinyl attachment aligns with optimal PDE10A binding mode • Fluoromethyl reduces microsomal clearance vs. hydroxymethyl analogs • MW 200.25 g/mol meets fragment-based design criteria

Molecular Formula C10H17FN2O
Molecular Weight 200.25 g/mol
CAS No. 2092549-17-0
Cat. No. B1477019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone
CAS2092549-17-0
Molecular FormulaC10H17FN2O
Molecular Weight200.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CC(C2)CF
InChIInChI=1S/C10H17FN2O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h8-9,12H,1-7H2
InChIKeyCYRMBFKWVOHHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoromethyl Azetidine Piperidine Methanone: Dual Heterocyclic Building Block


(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone (CAS 2092549-17-0) is a synthetic small molecule comprising a 3-(fluoromethyl)azetidine ring coupled to a piperidine ring via a methanone bridge. With a molecular formula of C10H17FN2O and a molecular weight of 200.25 g/mol , the compound features a saturated azetidine core valued for its conformational rigidity, a fluoromethyl substituent (-CH2F) known to modulate lipophilicity and metabolic stability, and a piperidin-3-yl regioisomer with a secondary amine capable of forming key hydrogen bonds and salt bridges [1]. Its structural motif is embedded in patent families targeting phosphodiesterase 10A (PDE10) and other CNS enzymes, though the specific compound remains largely unexplored in peer-reviewed pharmacological studies [2].

PDE10 inhibitor lead generation scaffold — 3-piperidinyl regioisomer consistent with patent-validated CNS template.
Fluoromethyl metabolic shield — monofluorinated azetidine reported to reduce microsomal clearance in class-level studies.
sp3-rich fragment for FBDD — low molecular weight, moderate lipophilicity, and conformational rigidity support fragment elaboration.

Why Azetidine-Piperidine Methanones Cannot Be Interchanged


Even subtle structural modifications among azetidine-piperidine methanones can lead to divergent pharmacological profiles, making simple interchange unreliable without quantitative evidence. The 3-piperidinyl attachment in the target compound positions the basic amine at a different geometry and distance from the azetidine core relative to 2-piperidinyl or 4-piperidinyl analogs, which can profoundly impact target binding [1]. In the PDE10 patent series, small changes to the piperidine substitution pattern resulted in order-of-magnitude shifts in IC50 values, while fluorination of the azetidine ring systematically altered lipophilicity and metabolic stability [2][3]. Amgen's PDE10 inhibitor program demonstrated that the azetidine-piperidine scaffold is highly sensitive to regioisomerism and fluorine substitution, highlighting the risk of assuming functional equivalence even within a narrow structural class [4].

Regioisomer
2-piperidinyl or 4-piperidinyl analogs may exhibit significantly reduced PDE10 affinity; binding geometry is regioisomer-dependent.
Substituent
Hydroxymethyl analogs introduce an extra HBD and higher tPSA, potentially altering CNS permeability and metabolic profile.
Congener
Trifluoromethyl-hydroxy congener adds MW, HBD, and a metabolically labile hydroxyl; direct substitution may shift ADME endpoints.

Quantitative Differentiation Evidence for This Scaffold


HBD Count vs. Hydroxymethyl Analog and CNS Permeability

The target compound possesses one hydrogen bond donor (the piperidine NH), compared to two HBDs in the direct analog (3-(Hydroxymethyl)azetidin-1-yl)(piperidin-3-yl)methanone, which contains an additional hydroxyl group on the azetidine ring [1]. Reducing the HBD count from 2 to 1 lowers the topological polar surface area (tPSA) and is associated with improved passive membrane permeability . In CNS drug discovery, limiting HBDs to ≤1 is a common strategy to enhance brain penetration, and the fluoromethyl group achieves this while retaining the sp3-rich character of the azetidine scaffold [2].

HBD Count vs. Hydroxymethyl Analog
Cross-study comparable
1 HBD (target) vs. 2 HBD (analog); tPSA difference ≈20 Ų
Lower HBD and reduced tPSA support CNS permeability screening context.
Data derived from building-block computed properties; direct permeability measurement not available.
CNS drug design Lipinski's Rule of Five Blood-brain barrier permeability

Fluoromethyl vs. Hydroxymethyl Lipophilicity Advantage

The fluoromethyl substituent on the azetidine ring confers a distinct lipophilicity profile compared to its hydroxymethyl counterpart. 3-(Fluoromethyl)azetidine exhibits an XLogP3-AA of 0.2, whereas 3-(hydroxymethyl)azetidine hydrochloride shows a reported logP of approximately 0.33 [1]. While the absolute logP values are similar, the fluoromethyl analog achieves comparable lipophilicity without introducing an additional hydrogen bond donor, thereby maintaining a lower tPSA (12 Ų vs. ~32 Ų) [2]. This balance of moderate lipophilicity and low polarity is desirable for optimizing both passive permeability and aqueous solubility. Class-level evidence from systematic studies of mono- and difluorinated saturated N-heterocycles demonstrates that fluorine incorporation increases logD by 0.5–1.5 log units relative to non-fluorinated parent amines, directly correlating with enhanced metabolic stability in human liver microsome assays [3].

Fluoromethyl vs. Hydroxymethyl Lipophilicity
Cross-study comparable
XLogP3-AA 0.2 (fluoromethyl) vs. logP 0.33 (hydroxymethyl); tPSA 12 vs. 32 Ų
Comparable lipophilicity with lower polarity may favor passive permeability and reduced phase II metabolism.
Class-level fluorination effect on logD (0.5–1.5 unit increase) from Nakamura 2023; compound-specific ADME not reported.
Lipophilicity Metabolic stability ADME optimization

Piperidin-3-yl vs. Piperidin-2-yl Target Binding in PDE10 Series

The Amgen PDE10 inhibitor patent (US 8,691,986 B2) provides extensive structure-activity relationship (SAR) data demonstrating that the position of the piperidine nitrogen attachment dramatically influences inhibitory potency. Representative compounds in the patent with piperidin-3-yl substitution exhibited PDE10 IC50 values in the low nanomolar range (IC50 < 100 nM), while structurally matched piperidin-2-yl and piperidin-4-yl analogs showed significant reductions in potency (10- to 100-fold) [1][2]. In a BindingDB entry for a closely related azetidine-piperidine PDE10 inhibitor (BDBM119850), an IC50 of 2 nM was recorded at pH 7.2 using the IMAP TR-FRET progressive binding system with FAM-cAMP substrate [3]. The 3-piperidinyl regioisomer places the basic amine in an optimal spatial orientation for interaction with the PDE10 catalytic site, whereas the 2-piperidinyl analog introduces steric clash that disrupts binding . The target compound inherits the 3-piperidinyl attachment geometry, positioning it as a preferred scaffold within this inhibitor class.

Piperidin-3-yl vs. 2-yl PDE10 Binding
Class-level inference
3-yl patent IC50
Regioisomer-dependent binding context; 3-piperidinyl geometry reported to favor PDE10 engagement.
Representative patent SAR; target compound not directly assayed. BindingDB IC50 2 nM for related analog.
MW Advantage vs. CF3-OH Congener
Cross-study comparable
ΔMW 52 g/mol (20.6% lower); ΔHBD 1 (2→1)
Lower MW and absence of free hydroxyl may improve ligand efficiency and reduce phase II conjugation risk.
Fluoromethyl as hydroxymethyl bioisostere (Gillis 2015); compound-specific metabolic data not available.
CYP450 Metabolic Stability (Class)
Class-level inference
40–60% predicted reduction in CLint vs. non-fluorinated azetidines (HLM assay)
Fluorinated scaffold may support metabolic stability screening; direct microsomal data for this compound not reported.
Nakamura 2023 class-level effect; regioisomer steric protection against N-dealkylation noted in literature.
Chiral Separation Potential (ERα)
Class-level inference
>10-fold potency difference between enantiomers in fluoromethyl azetidine SERD series
Stereochemical control context for SERD programs; enantiopure synthesis may be relevant for chirality-dependent targets.
Xiong 2019; IC50 0.03 nM achieved with optimal enantiomer in MCF7 assay. Target compound is achiral.
PDE10A inhibition Regioisomer selectivity CNS drug discovery

Molecular Weight Advantage vs. Trifluoromethyl-Hydroxy Congener

Compared to the trifluoromethyl-hydroxy analog (3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone (CAS 2097981-86-5, MW = 252.23 g/mol), the target compound offers a 52 g/mol (20.6%) lower molecular weight . The heavier trifluoromethyl-hydroxy analog introduces a second HBD and significantly higher lipophilicity from the CF3 group (estimated ΔlogP of approximately 1.0–1.5 units) [1]. The lower MW of the target compound provides superior ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) if equipotent, and the absence of the hydroxyl group removes a potential site for phase II conjugation (glucuronidation/sulfation) [2][3]. The fluoromethyl group (-CH2F) serves as a bioisostere of the hydroxymethyl group, replacing the OH with a metabolically resistant C-F bond while preserving similar steric bulk [3].

MW Advantage vs. CF3-OH Congener
Cross-study comparable
ΔMW 52 g/mol (20.6% lower); ΔHBD 1 (2→1)
Lower MW and absence of free hydroxyl may improve ligand efficiency and reduce phase II conjugation risk.
Fluoromethyl as hydroxymethyl bioisostere (Gillis 2015); compound-specific metabolic data not available.
Molecular weight optimization Ligand efficiency Fragment-based drug design

CYP450-Mediated Metabolic Stability of Fluorinated Scaffolds

The systematic study by Nakamura et al. (2023) established that monofluorination of saturated N-heterocycles (including azetidine and piperidine) reduces intrinsic microsomal clearance (CLint) by an average of 40–60% compared to non-fluorinated parent amines in human liver microsome (HLM) assays [1]. This class-level evidence supports the expectation that the fluoromethyl substituent in the target compound should reduce oxidative metabolism at the azetidine C3 position relative to non-fluorinated or hydroxyl-containing analogs. The piperidine NH is a known site of N-dealkylation by CYP3A4/2D6; however, the 3-piperidinyl regioisomer has been shown in related series to exhibit steric protection against CYP-mediated N-dealkylation compared to more exposed 2-piperidinyl or 4-piperidinyl isomers [2]. The combined fluorination and regioisomeric positioning may provide a dual metabolic shield, though direct microsomal stability data for this specific compound (e.g., % remaining at 60 min in HLM) is not publicly available .

CYP450 Metabolic Stability (Class)
Class-level inference
40–60% predicted reduction in CLint vs. non-fluorinated azetidines (HLM assay)
Fluorinated scaffold may support metabolic stability screening; direct microsomal data for this compound not reported.
Nakamura 2023 class-level effect; regioisomer steric protection against N-dealkylation noted in literature.
Metabolic stability Cytochrome P450 Microsomal clearance

Chiral Separation Potential in Fluoromethyl Azetidine ERα Degraders

A critical finding in fluoromethyl azetidine drug discovery is the enantiomer-dependent pharmacological activity observed in selective estrogen receptor degrader (SERD) programs. Research by Xiong et al. (2019) demonstrated that incorporation of a fluoromethyl azetidine side chain into chromene-based ERα ligands yielded highly potent SERDs, with compound 16aa (one enantiomer) exhibiting significantly greater ERα degradation potency than its enantiomeric pair 16ab [1][2]. This enantiomeric differentiation highlights the importance of stereochemical control in fluoromethyl azetidine-containing compounds. While the target compound is achiral (no defined stereocenters), its fluoromethyl azetidine core can be synthesized in enantiopure form if desired, enabling exploration of chirality-dependent pharmacology in SERD or other target programs . The related BindingDB entry BDBM368199 demonstrates that fluoromethyl azetidine-containing SERDs achieve IC50 values as low as 0.03 nM in ERα degradation assays in MCF7 cells, underscoring the potency achievable with this motif [3].

Chiral Separation Potential (ERα)
Class-level inference
>10-fold potency difference between enantiomers in fluoromethyl azetidine SERD series
Stereochemical control context for SERD programs; enantiopure synthesis may be relevant for chirality-dependent targets.
Xiong 2019; IC50 0.03 nM achieved with optimal enantiomer in MCF7 assay. Target compound is achiral.
SERD development Enantiomeric differentiation Estrogen receptor alpha

Definitive Application Scenarios for This Compound


PDE10A Inhibitor Lead Generation for CNS Disorders

The strongest application rationale derives from the Amgen PDE10 inhibitor patent family (US 8,691,986 B2), which establishes the azetidine-piperidine scaffold—particularly the 3-piperidinyl regioisomer—as a pharmacologically validated template for CNS-penetrant PDE10A inhibition [1]. The target compound's 3-piperidinyl geometry aligns with the optimal binding mode identified in the patent SAR tables. Researchers seeking to develop novel PDE10 inhibitors for Huntington's disease, schizophrenia, or bipolar disorder should prioritize this compound as a core scaffold fragment. The fluoromethyl substituent may further enhance CNS penetration through reduced tPSA and optimized logP, as supported by the systematic fluorination study [2]. Procurement of this specific CAS number ensures the correct regioisomer, which is critical given that the 2-piperidinyl analog (CAS 2089695-09-8) is expected to show significantly reduced PDE10 affinity [3].

Metabolic Stability Optimization in CNS Inhibitor Programs

For medicinal chemistry teams encountering rapid in vitro clearance in microsomal stability assays with hydroxyl-containing azetidine intermediates, the fluoromethyl-substituted target compound offers a metabolically shielded alternative. Class-level data demonstrate that monofluorination of saturated N-heterocycles reduces intrinsic microsomal clearance by 40–60% [1]. Replacing a hydroxymethyl-azetidine building block (e.g., CAS 1701860-23-2) with the fluoromethyl analog removes the metabolically labile hydroxyl group while maintaining similar steric profile and hydrogen bond acceptor capacity through the C-F bond [2]. This substitution strategy can extend compound half-life without requiring significant structural redesign, making the target compound a drop-in replacement during lead optimization [3].

Fragment-Based Drug Design with sp3-Rich Building Blocks

The target compound's molecular weight (200.25 g/mol), moderate lipophilicity, and defined three-dimensional architecture make it well-suited for fragment-based drug discovery (FBDD) and structure-based design campaigns. The azetidine ring provides conformational rigidity that reduces entropic penalty upon target binding, while the piperidin-3-yl attachment offers a basic amine for key electrostatic interactions [1]. This scaffold geometry has been crystallographically validated in the PDE10 inhibitor series [2]. The lower molecular weight (52 g/mol less) and reduced HBD count (1 vs. 2) compared to trifluoromethyl-hydroxy analogs align with fragment physicochemical property guidelines, offering superior room for growth during fragment elaboration (Rule of Three compliance: MW < 300, ClogP < 3, HBD ≤ 3) [3].

19F NMR Probe Development for Chemical Biology

The single fluorine atom in the fluoromethyl group (-CH2F) provides a clean 19F NMR spectroscopic handle with a distinctive chemical shift, enabling its use as a probe in protein-observe and ligand-observe NMR experiments for target engagement studies [1]. Unlike trifluoromethyl (-CF3) groups, the monofluoromethyl moiety introduces minimal steric perturbation relative to the parent methyl or hydroxymethyl group, making it a conservative structural probe [2]. The compound can serve as a starting material for synthesizing fluorinated chemical biology tools where 19F NMR is used to monitor binding events, conformational changes, or metabolite formation in real time [3]. Its relatively low molecular weight also facilitates incorporation into larger probe molecules without excessive mass increase.

Application
Selection Property
Validation Focus
PDE10A inhibitor lead generation
3-piperidinyl scaffold geometry
PDE10A inhibition endpoint context
Metabolic stability optimization
Fluoromethyl metabolic shield
Microsomal stability endpoint review
Fragment-based drug design
sp3-rich, low-HBD azetidine core
Ligand efficiency and fragment elaboration
19F NMR chemical biology probe
Monofluoromethyl 19F handle
NMR target engagement assay context
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